molecular formula C16H17N3O6 B13444481 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid

Cat. No.: B13444481
M. Wt: 347.32 g/mol
InChI Key: VCKQSWRZGCKFPQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid (CAS: 1212087-50-7) is a naphthyridine derivative conjugated with D-aspartic acid via an amide bond. Its molecular formula is C₁₆H₁₇N₃O₆ (MW: 347.323 g/mol) .

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

(2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid

InChI

InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1

InChI Key

VCKQSWRZGCKFPQ-LLVKDONJSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves several stepsThe final step involves the coupling of the naphthyridine derivative with D-aspartic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .

Scientific Research Applications

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.

    Biology: Investigated for its effects on bacterial DNA synthesis and replication.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.

    Industry: Utilized in the development of new antibacterial agents and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents the bacteria from replicating and ultimately leads to their death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Core Naphthyridine Derivatives

The compound shares a 1,8-naphthyridine scaffold with several antibiotics and bioactive molecules. Key structural analogs include:

Compound Name Substituents (Positions) Functional Modifications Reference
Nalidixic Acid 1-Ethyl, 7-methyl, 4-oxo, 3-carboxylic acid Base structure for quinolones
7-Chloro-6-fluoro-1-(4-fluorophenyl)... 6-F, 7-Cl, 1-(4-fluorophenyl) Enhanced antibacterial activity
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)... 1-(4-Cl-benzyl), 3-carboxamide Amide substitution for improved stability
Target Compound 1-Ethyl, 7-methyl, 4-oxo, 3-(D-aspartyl) Conjugation with amino acid

Key Differences :

  • Nalidixic Acid: The prototype quinolone with a carboxylic acid group at position 3, conferring moderate Gram-negative activity .
  • Fluorinated Derivatives : Substitutions at positions 6 and 7 (e.g., Cl, F) enhance steric and electronic interactions with bacterial DNA gyrase .
  • Amide Derivatives : Replacement of the carboxylic acid with carboxamide (e.g., ) improves lipophilicity and membrane penetration .
  • Target Compound : The D-aspartic acid moiety introduces chirality and additional carboxyl groups, likely enhancing water solubility and enabling interactions with eukaryotic enzymes (e.g., nitric oxide synthase or cyclooxygenase) .

Nalidixic Acid Derivatives

  • Nalidixic Acid : Synthesized via Gould-Jacobs cyclization, followed by ethylation and methylation .
  • Organotin Derivatives: Nalidixic acid reacts with organotin halides (e.g., R₃SnCl) to form R₃SnL complexes, characterized by NMR and FT-IR .
  • Hydrazide Derivatives : Nalidixic acid hydrazide reacts with aldehydes/ketones to form Schiff bases, enhancing antimicrobial activity .

Target Compound

Likely synthesized via condensation of the naphthyridine carbonyl chloride with D-aspartic acid under mild conditions, analogous to guanidine coupling in .

Antibacterial Activity

  • Nalidixic Acid : Inhibits bacterial DNA gyrase (MIC: 1–4 µg/mL for Gram-negative pathogens) .
  • Fluorinated Derivatives : Broader spectrum with MICs <1 µg/mL due to enhanced DNA binding .
  • Organotin Derivatives: Exhibit antifungal activity (e.g., IC₅₀: 12–25 µM against Candida albicans) .

Physicochemical Properties

Property Nalidixic Acid Target Compound Organotin Derivatives (e.g., Ph₃SnL)
Molecular Weight (g/mol) 232.24 347.323 400–600
Solubility Low in water High (due to -COOH groups) Lipophilic
LogP 1.2–1.5 ~0.5 (predicted) 3.5–4.5

Notes:

  • The target compound’s D-aspartic acid increases polarity, favoring aqueous solubility over nalidixic acid .
  • Organotin derivatives exhibit high logP values, enhancing membrane permeability but reducing solubility .

Biological Activity

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and mechanisms of action, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
CAS Number33331-59-8
Density1.203 g/cm³
Boiling Point403.3 °C
Flash Point197.7 °C

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits a range of Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

MIC Values Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Comparison with Standard Drugs
Escherichia coli72.8Gentamicin: 2–45
Klebsiella pneumoniae79.1Ampicillin: 4–10
Bacillus cereus86.5
Staphylococcus aureus98.2

In comparative studies, this compound demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .

The mechanism underlying the antibacterial activity of this compound appears to involve enzymatic inhibition. In particular, it has been reported that the compound inhibits the enzyme ecKAS III, a key player in bacterial fatty acid synthesis pathways. The half-maximal inhibitory concentration (IC50) for this enzyme is reported to be approximately 5.6 µM, indicating a strong potential for therapeutic application .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in Bioorganic and Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant antibacterial activity against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Enzymatic Inhibition : Research indicated that the compound acts as a potent inhibitor of ecKAS III, which is crucial for bacterial survival and proliferation . This suggests that compounds with similar structures could be developed as novel antibiotics.
  • Synthesis and Activity Correlation : A detailed synthesis report highlighted the multicomponent reactions leading to the formation of this compound and its derivatives, emphasizing their biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.